Pyrrolidin-2-ylmethanol

Physical Properties Handling and Storage Procurement Specifications

Pyrrolidin-2-ylmethanol (CAS 498-63-5), also known as DL-Prolinol or rac-prolinol, is a racemic mixture of the chiral amino alcohol 2-(hydroxymethyl)pyrrolidine. With molecular formula C₅H₁₁NO and molecular weight 101.15 g/mol, this compound appears as a colorless to pale yellow clear liquid at 20°C.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 498-63-5
Cat. No. B129387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidin-2-ylmethanol
CAS498-63-5
Synonyms2-Pyrrolidinemethanol;  2-Hydroxymethylpyrrolidine;  DL-Prolinol;  NSC 367102;  Prolinol;  Pyrrolidin-2-ylmethanol; 
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1CC(NC1)CO
InChIInChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2
InChIKeyHVVNJUAVDAZWCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidin-2-ylmethanol (CAS 498-63-5) Procurement Guide: Racemic Prolinol for Chiral Pool and Non-Stereoselective Synthesis


Pyrrolidin-2-ylmethanol (CAS 498-63-5), also known as DL-Prolinol or rac-prolinol, is a racemic mixture of the chiral amino alcohol 2-(hydroxymethyl)pyrrolidine. With molecular formula C₅H₁₁NO and molecular weight 101.15 g/mol, this compound appears as a colorless to pale yellow clear liquid at 20°C [1]. As the racemic form of the prolinol scaffold, this compound serves as a cost-effective entry point to the pyrrolidinylmethanol structural class, particularly when stereochemical outcome is not the primary selection criterion . Its physicochemical properties—including boiling point of 211°C at 760 mmHg and calculated water solubility of 64.8–131.0 mg/mL—define its handling parameters in both research and industrial settings .

Why Pyrrolidin-2-ylmethanol (CAS 498-63-5) Cannot Be Interchanged with L-Prolinol or D-Prolinol in Stereochemically Relevant Workflows


Pyrrolidin-2-ylmethanol (CAS 498-63-5) is a racemic mixture containing equal proportions of the (R)- and (S)-enantiomers, whereas L-Prolinol (CAS 23356-96-9) and D-Prolinol (CAS 68832-13-3) are single-enantiomer compounds with distinct optical rotation values and stereochemical configurations [1]. Generic substitution among these forms is scientifically invalid for any application where stereochemistry influences outcome. In chiral ligand design for asymmetric catalysis, the enantiopure (S)- or (R)-forms produce predictable stereochemical induction (e.g., in diarylprolinol-derived organocatalysts achieving >99% ee ), whereas the racemate yields non-stereoselective outcomes or unpredictable mixtures. Conversely, in non-stereoselective synthetic steps—such as intermediate preparation where a subsequent resolution is planned or where the chiral center will be destroyed—the racemate offers cost and supply chain advantages . Selection must therefore be driven by explicit stereochemical requirements of the target workflow.

Quantitative Differentiation Evidence for Pyrrolidin-2-ylmethanol (CAS 498-63-5): Racemic Prolinol vs. Single-Enantiomer Analogs


Physical Form Differentiation: Liquid Racemate vs. Solid Single-Enantiomer Handling Characteristics

Pyrrolidin-2-ylmethanol (CAS 498-63-5) exists as a clear liquid at 20°C, whereas the single-enantiomer forms (particularly when derivatized or as certain salts) may appear as solids or viscous oils requiring different handling protocols. The racemate's boiling point is 211.0°C at 760 mmHg, with a flash point of 86.1°C [1]. This liquid physical state at ambient temperature distinguishes it from certain prolinol derivatives that require dissolution prior to use, directly impacting material transfer and reaction setup workflows .

Physical Properties Handling and Storage Procurement Specifications

Chiral Purity Baseline: Zero Optical Rotation vs. Defined Specific Rotation of Single Enantiomers

CAS 498-63-5 is a racemic mixture (1:1 R:S) with no net optical rotation, whereas the single enantiomers exhibit defined specific rotation values. D-Prolinol (CAS 68832-13-3) shows [α] = -30.5° (c=1, toluene) , and L-Prolinol (CAS 23356-96-9) shows [α]D²⁰ = +20° to +24° (c=1, H₂O) or +28° to +33° (c=1, toluene) [1]. This zero-rotation property makes CAS 498-63-5 unsuitable for applications requiring defined stereochemical induction, but advantageous when the stereocenter will be epimerized, destroyed in subsequent steps, or resolved later in the synthetic sequence.

Stereochemistry Analytical Specification Chiral Pool Sourcing

Racemization Risk Elimination: Zero-Chiral-Purity Baseline for Achiral or Racemic Target Synthesis

In synthetic sequences where the chiral center will be epimerized under reaction conditions (e.g., under strongly basic or acidic conditions, or in subsequent oxidation/reduction steps), using enantiopure L- or D-Prolinol introduces an unnecessary cost premium without stereochemical benefit. The enantiopure forms carry an implicit risk of racemization during processing, which may go undetected and compromise downstream stereochemical purity [1]. Pyrrolidin-2-ylmethanol (CAS 498-63-5) as a racemate eliminates this concern—the starting material is already racemic, so any subsequent racemization is irrelevant to product specification. This provides a more robust and cost-efficient starting material for non-stereoselective synthetic steps [2].

Racemization Process Robustness Synthetic Intermediate

Supply Chain Differentiation: Broader Vendor Availability of Racemate vs. Single Enantiomers

Pyrrolidin-2-ylmethanol (CAS 498-63-5) is available from a broader range of chemical suppliers globally compared to the single enantiomers. Multiple vendors including Thermo Fisher Scientific, Bidepharm, Aladdin, and others stock the racemate with standard purity specifications of ≥96% to 98% . In contrast, D-Prolinol (CAS 68832-13-3) is a specialty item with limited supplier availability and extended lead times (4-8 weeks for some quantities) . This supply chain asymmetry directly impacts project timelines and procurement flexibility for research and industrial users.

Supply Chain Vendor Sourcing Procurement Lead Time

Optimal Application Scenarios for Pyrrolidin-2-ylmethanol (CAS 498-63-5) Based on Quantitative Evidence


Non-Stereoselective Intermediate Synthesis in Multi-Step Pharmaceutical Routes

Pyrrolidin-2-ylmethanol (CAS 498-63-5) is optimally deployed in synthetic sequences where the chiral center will be destroyed, epimerized, or resolved in a subsequent step. The racemic nature eliminates the need to track stereochemical integrity through intermediates, while the liquid physical form facilitates automated dispensing and flow chemistry integration [1]. This scenario leverages the compound's 0° specific rotation baseline and supply chain accessibility to reduce process complexity and material costs by 30-50% relative to enantiopure starting materials [2]. Example applications include synthesis of pyrrolidine-containing pharmacophores where a downstream resolution via diastereomeric salt formation or chiral chromatography is already planned .

Racemic Reference Standard and Analytical Method Development

The racemic mixture (CAS 498-63-5) serves as an essential reference standard for developing chiral analytical methods aimed at separating and quantifying L-Prolinol and D-Prolinol enantiomers. Because the racemate contains equal proportions of both enantiomers, it provides an ideal baseline for validating chiral HPLC or GC methods [1]. Method development laboratories can use the racemate to establish baseline resolution parameters, retention time windows for both enantiomers, and system suitability criteria without consuming expensive single-enantiomer standards. This application directly leverages the compound's zero optical rotation and 50:50 enantiomeric composition as a calibration tool rather than a synthetic reagent [2].

Cost-Effective Starting Material for Derivatization to Non-Chiral Products

When pyrrolidin-2-ylmethanol is used as a precursor to compounds where the stereocenter is eliminated (e.g., via oxidation to the corresponding ketone or pyrroline, or via N-alkylation where chirality at the 2-position becomes irrelevant to biological activity), the racemate (CAS 498-63-5) offers identical synthetic utility to enantiopure forms at reduced cost [1]. The liquid physical state and broad vendor availability enable efficient scale-up of these transformations. Users should confirm that downstream products are indeed achiral or that stereochemistry does not impact the desired property before selecting the racemate over a single enantiomer [2].

Combinatorial Library Synthesis and High-Throughput Screening

In early-stage drug discovery where large compound libraries are synthesized and screened, the racemic pyrrolidin-2-ylmethanol (CAS 498-63-5) can be used as a diversity element in parallel synthesis when stereochemical exploration is deferred to hit-to-lead optimization [1]. The liquid handling compatibility enables automated liquid dispensing platforms to incorporate this building block without solid dissolution steps, increasing throughput [2]. If a library member shows promising activity, follow-up chemistry can then be performed with the appropriate single enantiomer to establish stereochemical SAR. This approach conserves enantiopure material for only the most promising leads .

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